4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
The compound 4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with:
- A 4-chloro group at position 2.
- A 4-fluorophenyl ring at position 1.
- A 3-methyl group.
- A carboxamide moiety at position 5, linked to a 4-methoxyphenethyl side chain.
This scaffold is structurally complex, combining halogenated aryl groups, a heterocyclic backbone, and a polar carboxamide tail. Such modifications are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2/c1-14-20-21(24)19(23(30)26-12-11-15-3-9-18(31-2)10-4-15)13-27-22(20)29(28-14)17-7-5-16(25)6-8-17/h3-10,13H,11-12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYAALIRVHXTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound’s mode of action would depend on its specific targets in the body. It might interact with certain enzymes or receptors, altering their activity and leading to changes in cellular functions . The compound’s effects could also involve multiple biochemical pathways, leading to a range of downstream effects .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances, which could affect its stability, solubility, and bioavailability .
Biological Activity
4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS Number: 1021093-94-6) is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and oncology. The following sections delve into its synthesis, structure-activity relationships (SAR), and biological activities based on available research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.9 g/mol. The structure is characterized by a pyrazolo[3,4-b]pyridine core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀ClFN₄O₂ |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 1021093-94-6 |
Biological Activity Overview
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including but not limited to:
- Antitumor Activity : Pyrazolo derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have highlighted their efficacy against BRAF(V600E) and EGFR mutations, which are critical targets in cancer therapy.
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazolo compounds have been explored in various models, suggesting their potential use in treating inflammatory diseases.
- Neuropharmacological Effects : Some derivatives act as positive allosteric modulators (PAMs) for metabotropic glutamate receptors, indicating potential applications in neurodegenerative diseases such as Parkinson's disease.
Structure-Activity Relationship (SAR)
The SAR studies of pyrazolo derivatives suggest that specific substitutions on the pyrazole ring significantly affect their biological activity. For instance:
- The presence of halogens (such as chlorine and fluorine) can enhance binding affinity to target proteins.
- Methoxy groups contribute to increased lipophilicity, facilitating better membrane permeability.
These modifications are crucial for optimizing the pharmacological profiles of these compounds.
Case Studies and Research Findings
- Antitumor Studies : A study evaluating a series of pyrazolo derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that specific substitutions on the pyrazole ring enhanced antitumor efficacy compared to standard chemotherapeutics like doxorubicin.
- Neuropharmacological Evaluation : Research on related compounds has shown that PAMs targeting mGlu4 receptors can improve motor function in rodent models of Parkinson's disease. These findings suggest that this compound may exhibit similar effects due to its structural similarities with known PAMs.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrazolo[3,4-b]Pyridine Derivatives
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6)
- Key Differences :
- Replaces the carboxamide at position 5 with a carboxylic acid.
- Introduces a cyclopropyl group at position 4.
- Implications :
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Key Differences :
- Utilizes a simpler pyrazole core instead of pyrazolo[3,4-b]pyridine.
- Substitutes the 4-methoxyphenethyl group with a 3-pyridylmethyl moiety.
- The 3-pyridylmethyl group may enhance interactions with metal ions or polar residues in binding pockets .
Substituted Pyridine and Pyrimidine Analogs
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7)
- Key Differences: Replaces the pyrazolo[3,4-b]pyridine with a pyridine-piperazine-benzoxazinone hybrid. Incorporates a trifluoromethyl group for enhanced lipophilicity.
- Implications: The trifluoromethyl group increases metabolic resistance but may introduce steric hindrance. The benzoxazinone moiety could confer unique hydrogen-bonding capabilities .
N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923175-15-9)
- Key Differences :
- Features a pyrazolo[4,3-c]pyridine core with a 5-propyl chain.
- Substitutes the 4-methoxyphenethyl with a 4-methylphenyl group.
- Implications: The propyl chain may enhance hydrophobic interactions in non-polar environments. Reduced electron-donating capacity (methyl vs. methoxy) alters electronic properties .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
